4,5-Benzimidazolediol, 2-methyl-
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Overview
Description
4,5-Benzimidazolediol, 2-methyl- is a heterocyclic aromatic compound that features a six-membered benzene ring fused to a five-membered imidazole ring. This compound is part of the benzimidazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of hydroxyl groups at positions 4 and 5, along with a methyl group at position 2, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Benzimidazolediol, 2-methyl- typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate, followed by cyclization to form the benzimidazole core . Another approach involves the use of ortho-phenylenediamines with benzaldehydes in the presence of an oxidizing agent like sodium metabisulfite .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts such as nickel or copper in the cyclization reactions can significantly improve the reaction rates and product yields . Additionally, continuous flow reactors and microwave-assisted synthesis are emerging as efficient methods for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4,5-Benzimidazolediol, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone-like structures.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
4,5-Benzimidazolediol, 2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of dyes, pigments, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4,5-Benzimidazolediol, 2-methyl- involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, thereby affecting metabolic pathways. The compound’s ability to intercalate with DNA and RNA makes it a potential candidate for anticancer and antiviral therapies . The presence of hydroxyl groups allows for hydrogen bonding interactions, which can enhance its binding affinity to target molecules .
Comparison with Similar Compounds
Benzimidazole: The parent compound, lacking the hydroxyl and methyl groups.
2-Methylbenzimidazole: Similar structure but without the hydroxyl groups.
4,5-Dihydroxybenzimidazole: Lacks the methyl group at position 2.
Uniqueness: 4,5-Benzimidazolediol, 2-methyl- is unique due to the presence of both hydroxyl groups and a methyl group, which confer distinct chemical reactivity and biological activity. These functional groups enhance its solubility, stability, and ability to form hydrogen bonds, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H8N2O2 |
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Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-methyl-1H-benzimidazole-4,5-diol |
InChI |
InChI=1S/C8H8N2O2/c1-4-9-5-2-3-6(11)8(12)7(5)10-4/h2-3,11-12H,1H3,(H,9,10) |
InChI Key |
GXFRFJURPHUASB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=CC(=C2O)O |
Origin of Product |
United States |
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